molecular formula C12H15NO4 B3028420 2-(Benzyloxycarbonylamino)butyric acid CAS No. 20395-87-3

2-(Benzyloxycarbonylamino)butyric acid

Cat. No. B3028420
CAS RN: 20395-87-3
M. Wt: 237.25 g/mol
InChI Key: SZQMTCSQWUYUML-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonylamino)butyric acid is a chemical compound that serves as a building block in the synthesis of various amino acid derivatives and peptidomimetics. It is characterized by the presence of a benzyloxycarbonyl group, which is a common protecting group in peptide synthesis, attached to an amino group that is further linked to a butyric acid moiety.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that provide a high degree of stereocontrol and functional group compatibility. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, utilizes an iodolactamization as a key step, highlighting the importance of cyclization reactions in constructing complex amino acid derivatives . Similarly, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester demonstrates the versatility of functionalization strategies in creating conformationally restricted dipeptido-mimetics .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(benzyloxycarbonylamino)butyric acid often features a combination of cyclic and acyclic elements, with various substituents providing stereochemical complexity. For example, the synthesis of 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles showcases the introduction of halogen atoms as functional groups that can be further transformed into other chemical entities, thus enabling the synthesis of β-hydroxy-α-amino acids .

Chemical Reactions Analysis

Compounds containing the benzyloxycarbonylamino moiety can participate in a variety of chemical reactions. Michael additions and Diels–Alder reactions are commonly employed to extend the carbon skeleton and introduce additional functional groups, as demonstrated in the synthesis of cyclopropyl-containing amino acids . Additionally, aminocarbonylation reactions, as reported in the synthesis of benzoxazoles, illustrate the utility of carbonylative coupling strategies in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(benzyloxycarbonylamino)butyric acid derivatives are influenced by the presence of the benzyloxycarbonyl protecting group and the overall molecular structure. These compounds typically exhibit solid-state characteristics and vary in solubility depending on the nature of the substituents and the degree of functionalization. For example, the solubility of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids in organic solvents like DMSO and their insolubility in water reflect the impact of the tert-butylamino group on the compound's physical properties .

Scientific Research Applications

Peptide Synthesis

2-(Benzyloxycarbonylamino)butyric acid plays a role in the synthesis of peptides. One study details the synthesis of γ-tetrazole analogues of l-glutamic acid and its derivatives, where 2-(Benzyloxycarbonylamino)butyric acid is transformed into a tetrazole nucleus and is involved in the synthesis of peptide derivatives (Van et al., 1977).

Organic Synthesis

This compound is also significant in organic synthesis processes. It has been used in the synthesis of 2-aryl-1-tetralones, which are key intermediates for the synthesis of phenolic antileukaemic benzo[c]phenanthridine alkaloids. The process involves intramolecular cyclisation of 2,4-diarylbutyric acids (Ishii et al., 1987).

Protective Reagent in Amino Acid Modification

It also serves as a protective reagent in the modification of amines and amino acids. A study demonstrated its use in t-butoxycarbonylation and benzyloxycarbonylation processes of amines and amino acids (Kim et al., 1985).

Synthesis of Bioactive Compounds

2-(Benzyloxycarbonylamino)butyric acid is used in the synthesis of various bioactive compounds. For instance, it played a role in the synthesis of a model compound related to pyridomycin, an antibiotic, illustrating its relevance in medicinal chemistry (Kinoshita & Awamura, 1978).

Synthesis of β-Lactams

This compound is also involved in the synthesis of β-lactams, which are crucial intermediates for various pharmaceuticals. A study outlined its role in the preparation of cis-substituted β-lactams from L-Aspartic Acid (Takahashi et al., 1986).

Formation of Cyclopropyl-Containing Amino Acids

It has been used to prepare versatile building blocks for cyclopropyl-containing amino acids. These are important in the development of new amino acid derivatives with potential applications in pharmaceuticals (Limbach et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, (S)-2-(Benzyloxycarbonylamino)butyric acid, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMTCSQWUYUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxycarbonylamino)butyric acid

CAS RN

42918-86-5, 2900-20-1
Record name NSC164666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Shchukina, AL Zhuze, EP Semkin… - Bulletin of the Academy …, 1964 - Springer
A new method for the synthesis of ophthalmic acid is proposed. 2. A method was developed for the preparation of the depsipeptide analog of ophthalmic acid and the protected …
Number of citations: 3 link.springer.com
RB Baudy, H Fletcher III, JP Yardley… - Journal of medicinal …, 2001 - ACS Publications
… Using the methodology for the above-described S-enantiomer, (R)-4-(1H-benzoimidazol-2-yl)-2-benzyloxycarbonylamino-butyric acid benzyl ester (11a, 7.89 g, 17.8 mmol) was …
Number of citations: 55 pubs.acs.org

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